molecular formula C20H17N3O4 B2366216 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034460-00-7

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2366216
CAS RN: 2034460-00-7
M. Wt: 363.373
InChI Key: WDEMDKLSCNKGJK-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds with a pyrrolopyridine core have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Compounds targeting fgfrs typically work by binding to these receptors, leading to their dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This process results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound’s interaction with FGFRs affects several biochemical pathways. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

The compound’s low molecular weight, as suggested in the search results , could potentially contribute to its bioavailability.

Result of Action

The compound’s action on FGFRs can have significant molecular and cellular effects. For instance, inhibition of FGFRs can lead to reduced cell proliferation and induced apoptosis . In vitro, similar compounds have been shown to significantly inhibit the migration and invasion of cancer cells .

properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-22-9-6-13-7-10-23(19(25)17(13)22)11-8-21-18(24)15-12-14-4-2-3-5-16(14)27-20(15)26/h2-7,9-10,12H,8,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEMDKLSCNKGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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